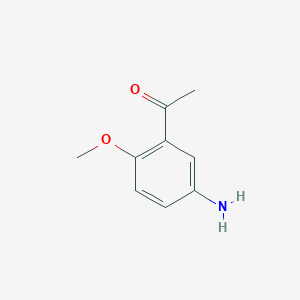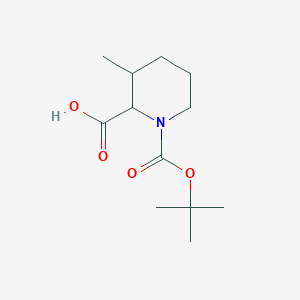
1-(Tert-butoxycarbonyl)-3-methylpiperidine-2-carboxylic acid
Vue d'ensemble
Description
The compound “1-(Tert-butoxycarbonyl)-3-methylpiperidine-2-carboxylic acid” is likely a derivative of piperidine, which is a common structure in many pharmaceuticals and natural products . The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis, particularly for amines .
Synthesis Analysis
While specific synthesis methods for this compound were not found, the Boc group can generally be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Chemical Reactions Analysis
The Boc group can be removed from amines with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This could be a relevant reaction for this compound.
Applications De Recherche Scientifique
Tert-Butoxycarbonylation in Acidic Proton-Containing Substrates : A study by Saito et al. (2006) introduced 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) as a novel tert-butoxycarbonylation reagent. This reagent was effective for tert-butoxycarbonylation of acidic proton-containing substrates, including phenols, aromatic and aliphatic amine hydrochlorides, and aromatic carboxylic acids without the need for a base, showing high chemoselectivity and yield under mild conditions (Saito, Ouchi, & Takahata, 2006).
Synthesis of Esters and Anhydrides : Bartoli et al. (2007) demonstrated the use of dicarbonates with carboxylic acids in the presence of a weak Lewis acid, leading to the efficient synthesis of esters and anhydrides. This method provides a clean synthesis pathway with high chemoselectivity, tolerating a variety of sensitive functional groups (Bartoli, Bosco, Carlone, Dalpozzo, Marcantoni, Melchiorre, & Sambri, 2007).
Polymerization of Amino Acid-Derived Acetylenes : Gao, Sanda, and Masuda (2003) explored the polymerization of amino acid-derived acetylene monomers, utilizing N-(tert-butoxycarbonyl)-l-alanine with various propargyl derivatives. This research contributed to the understanding of polymer properties, demonstrating significant specific rotation and circular dichroism, indicating helical polymer conformations (Gao, Sanda, & Masuda, 2003).
Synthesis of Protected 2,3-l-Diaminopropanoic Acid Esters : Temperini et al. (2020) developed a synthetic strategy for orthogonally protected methyl esters of 2,3-l-diaminopropanoic acid using tert-butyloxycarbonyl and other protecting groups. This strategy employed reductive amination and oxidation steps, showcasing the utility of tert-butoxycarbonyl in synthesizing non-proteinogenic amino acids (Temperini, Aiello, Mazzotti, Athanassopoulos, De Luca, & Siciliano, 2020).
One-Pot Curtius Rearrangement for Boc-Protected Amines : Lebel and Leogane (2005) reported a mild and efficient one-pot Curtius rearrangement for synthesizing tert-butyl carbamates from carboxylic acids. This process highlights the versatility of tert-butoxycarbonyl protection in amine synthesis under mild conditions, compatible with a range of substrates (Lebel & Leogane, 2005).
Mécanisme D'action
Target of Action
The primary targets of 1-(Tert-butoxycarbonyl)-3-methylpiperidine-2-carboxylic acid are amino acids and peptides . This compound is a tert-butyloxycarbonyl (Boc)-protected amino acid, which is used in peptide synthesis . The Boc group serves as a protective group for the amino group during peptide synthesis .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. The Boc group in the compound protects the amino group during peptide synthesis . The Boc group can be removed under acidic conditions, revealing the amino group that can then participate in peptide bond formation . The compound can also participate in dipeptide synthesis with commonly used coupling reagents .
Biochemical Pathways
The compound affects the peptide synthesis pathway. In this pathway, amino acids are linked together to form peptides, a process that involves the formation of peptide bonds . The Boc group in the compound protects the amino group from reacting prematurely during this process .
Pharmacokinetics
The compound’s boc group can be removed under acidic conditions, which may affect its absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of the compound’s action is the formation of peptides. The compound, as a Boc-protected amino acid, can participate in peptide synthesis, leading to the formation of peptides . The removal of the Boc group under acidic conditions allows the amino group to participate in peptide bond formation .
Action Environment
The action of 1-(Tert-butoxycarbonyl)-3-methylpiperidine-2-carboxylic acid can be influenced by environmental factors such as pH. The Boc group in the compound can be removed under acidic conditions . Therefore, the pH of the environment can affect the compound’s action, efficacy, and stability.
Propriétés
IUPAC Name |
3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8-6-5-7-13(9(8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOHPFVTEILYQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1C(=O)O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50560841 | |
| Record name | 1-(tert-Butoxycarbonyl)-3-methylpiperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50560841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butoxycarbonyl)-3-methylpiperidine-2-carboxylic acid | |
CAS RN |
661459-05-8 | |
| Record name | 1-(tert-Butoxycarbonyl)-3-methylpiperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50560841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(tert-butoxy)carbonyl]-3-methylpiperidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



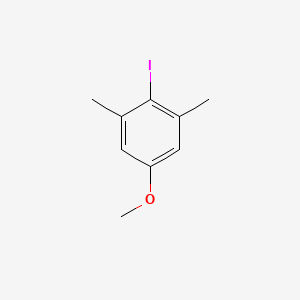
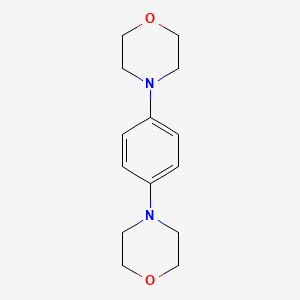


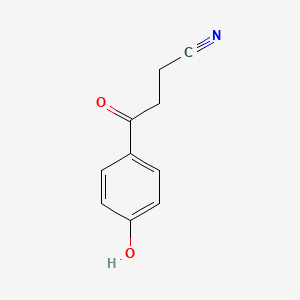
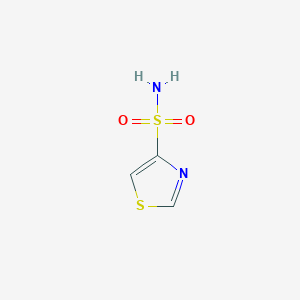
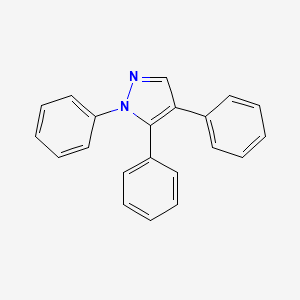
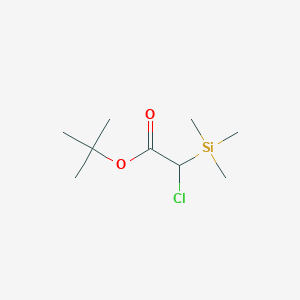


![5-Chloro-2-(4-methoxyphenyl)benzo[D]thiazole](/img/structure/B1628082.png)
![5-(thiophen-2-yl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1628083.png)
![5-phenyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1628084.png)
